

# Application Note: 2-Bromo-1-octene as a Vinyl Bromide Substrate

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## Compound of Interest

Compound Name: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: B081390

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## Abstract

**2-Bromo-1-octene** (CAS: 13249-60-0) is a strategic vinyl bromide building block used to introduce the 2-octenyl motif into complex organic frameworks.[1][2] Unlike its linear isomer (1-bromo-1-octene), the gem-bromoalkene structure of **2-bromo-1-octene** allows for the formation of 1,1-disubstituted alkenes via cross-coupling, or the generation of nucleophilic vinyl lithium species for addition to carbonyls.[1] This guide details the handling, synthesis, and three primary application protocols: Suzuki-Miyaura coupling, Sonogashira coupling, and Lithium-Halogen exchange.[1]

## Chemical Profile & Handling

### Physical Properties[1]

- Formula:
- Molecular Weight: 191.11 g/mol [1][2][3]
- Appearance: Colorless to pale yellow liquid.
- Boiling Point: ~70–75 °C at 15 mmHg (approximate).[1]
- Solubility: Miscible in THF, Et<sub>2</sub>O, DMF, Toluene, Hexanes; insoluble in water.

- Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials).

## Preparation & Purity (Critical Note)

Commercially available **2-bromo-1-octene** often contains traces of the 1-bromo-1-octene isomer.<sup>[1]</sup> For applications requiring strict regiocontrol, synthesis via Markovnikov addition of HBr to 1-octyne is the preferred route over the elimination of 1,2-dibromooctane, which yields isomeric mixtures.<sup>[1]</sup>

Purity Check:

- <sup>1</sup>H NMR Diagnostic: The terminal methylene protons ( ) of **2-bromo-1-octene** appear as two distinct singlets (approx.<sup>[1]</sup>

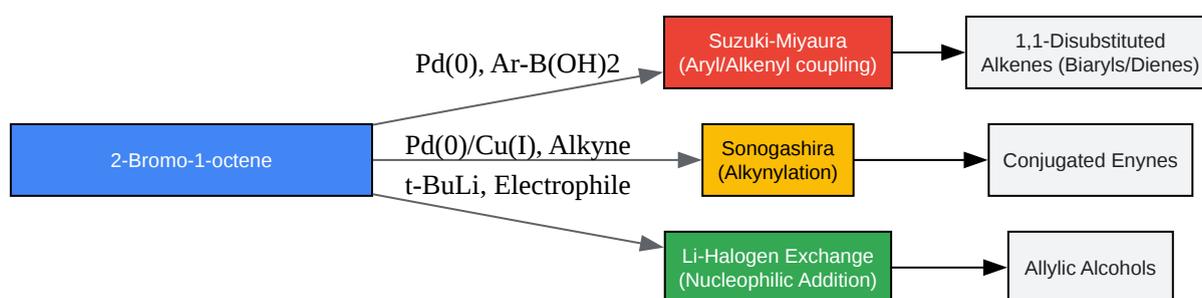
5.40 and 5.60 ppm). The linear isomer (1-bromo-1-octene) shows vinylic protons as multiplets/doublets in the

6.0–6.5 ppm region.<sup>[1]</sup>

## Reactivity Landscape

**2-Bromo-1-octene** serves as a divergent intermediate.<sup>[1]</sup> Its reactivity is governed by the

C-Br bond, which is susceptible to oxidative addition (Pd/Ni catalysis) and lithium-halogen exchange.<sup>[1]</sup>



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Figure 1: Divergent synthetic pathways for **2-bromo-1-octene**.<sup>[1]</sup>

## Application Protocols

### Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling **2-bromo-1-octene** with Phenylboronic acid to synthesize (1-octen-2-yl)benzene.[1] Mechanism: The steric bulk at the 2-position requires a phosphine ligand capable of facilitating oxidative addition without overcrowding the metal center.

is standard, but

is more robust for sterically demanding substrates.[1]

Reagents:

- **2-Bromo-1-octene** (1.0 equiv)[1][2]
- Phenylboronic acid (1.2 equiv)[1]
- Catalyst:  
(3-5 mol%)[1]
- Base:  
(2.0 M aqueous solution, 3.0 equiv)
- Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)[1]

Step-by-Step Procedure:

- Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under Argon flow.
- Charging: Add **2-bromo-1-octene** (191 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol) to the flask.
- Solvent & Base: Add DME (5 mL) via syringe. Degas the solution by bubbling Argon for 10 minutes (Sparging). Note: Oxygen removal is critical to prevent homocoupling.
- Catalyst Addition: Add

(58 mg, 0.05 mmol) quickly against a positive pressure of Argon. Add the degassed solution (1.5 mL).

- Reaction: Heat the mixture to reflux (85 °C oil bath) for 12–16 hours. Monitor by TLC (Hexanes; Product > Starting Material).
- Workup: Cool to RT. Dilute with (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with (2 x 10 mL). Wash combined organics with brine, dry over , and concentrate.
- Purification: Flash column chromatography (100% Hexanes).

## Protocol B: Sonogashira Coupling

Objective: Synthesis of conjugated enynes. Key Insight: Vinyl bromides are less reactive than iodides. The use of CuI as a co-catalyst is mandatory here to generate the copper-acetylide intermediate.

Reagents:

- **2-Bromo-1-octene** (1.0 equiv)[1][2]
- Terminal Alkyne (e.g., 1-ethynyl-4-methoxybenzene) (1.2 equiv)[1]
- Catalyst:  
(5 mol%)[1]
- Co-Catalyst: CuI (2.5 mol%)[1][4]
- Base/Solvent:  
(Triethylamine) or Diisopropylamine (DIPA) (used as solvent).[1]

### Step-by-Step Procedure:

- Setup: Use a sealed tube or pressure vial for best results (prevents solvent loss and excludes  
).  
).
- Charging: Add  
, CuI, and the Alkyne to the vial.
- Degassing: Cap and purge with Argon.
- Liquid Addition: Inject degassed  
(3 mL per mmol substrate) followed by **2-bromo-1-octene**.
- Reaction: Heat to 60–80 °C. Caution: Vinyl bromides require higher temperatures than aryl iodides. Stir for 4–8 hours.
- Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts. Wash the pad with EtOAc.
- Purification: Concentrate and purify via silica gel chromatography.

## Protocol C: Lithium-Halogen Exchange (Nucleophilic Generation)

Objective: Generation of 2-lithio-1-octene and trapping with an aldehyde (e.g., Benzaldehyde).

[1] Safety: t-Butyllithium (t-BuLi) is pyrophoric. [1] This reaction requires strict anhydrous conditions and low temperature.

### Reagents:

- **2-Bromo-1-octene** (1.0 equiv)[1][2]
- -BuLi (2.0 equiv, 1.7 M in pentane)[1]
- Benzaldehyde (1.2 equiv)[1][5]

- Solvent: Anhydrous THF or

#### Step-by-Step Procedure:

- Setup: Flame-dry a Schlenk flask. Cool to  $-78\text{ }^{\circ}\text{C}$  (Dry ice/Acetone bath) under .
- Substrate: Dissolve **2-bromo-1-octene** (1.0 mmol) in THF (5 mL) and inject into the flask.
- Exchange: Add  
  
-BuLi (2.0 mmol) dropwise over 5 minutes.
  - Observation: The solution may turn yellow.
  - Mechanistic Note: 2 equivalents of t-BuLi are used; one for the exchange, one to destroy the resulting t-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.
- Incubation: Stir at  $-78\text{ }^{\circ}\text{C}$  for 30–60 minutes to ensure complete formation of the vinyl lithium species.
- Trapping: Add Benzaldehyde (neat or in THF) dropwise.
- Warming: Stir at  $-78\text{ }^{\circ}\text{C}$  for 1 hour, then remove the cold bath and allow to warm to  $0\text{ }^{\circ}\text{C}$ .
- Quench: Quench with saturated  
  
solution.
- Result: Yields the allylic alcohol 2-phenyl-1-nonen-3-ol (after rearrangement/workup logic check: actually yields 2-hexyl-1-phenyl-2-propen-1-ol).

## Troubleshooting & Optimization

Problem	Probable Cause	Solution
Low Conversion (Suzuki)	Oxidative addition is slow for vinyl bromides.[1]	Switch to electron-rich, bulky ligands like SPhos or XPhos. [1] Increase temp to 100°C.
Homocoupling (Substrate)	Presence of Oxygen.	Degas solvents thoroughly (Freeze-Pump-Thaw is superior to sparging).[1]
Protodehalogenation	Moisture in solvent (Li-Exchange).[1]	Ensure THF is distilled from Na/Benzophenone.[1] Use fresh t-BuLi.
Regioisomer Contamination	Impure starting material.	Verify 2-bromo-1-octene purity by NMR. Avoid material made via dibromination/elimination if possible.[1]

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